REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[NH:12][C:11](=O)[CH2:10][N:9]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:21]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[NH:12][C:11](=[S:21])[CH2:10][N:9]=1
|
Name
|
|
Quantity
|
0.085 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C1=NCC(NC2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
yellow crystalline compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 23 g
|
Type
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TEMPERATURE
|
Details
|
refluxed for 45 min
|
Duration
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45 min
|
Type
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CONCENTRATION
|
Details
|
It was then concentrated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was treated with 150 ml
|
Type
|
EXTRACTION
|
Details
|
of saturated NaCl solution and extracted (thrice) with methylene chloride
|
Type
|
WASH
|
Details
|
The CH2Cl2 solution was washed (water)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 1 l
|
Type
|
ADDITION
|
Details
|
of abs EtOH treated with Darco
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated to 200 ml
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
giving 19 g
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)C1=NCC(NC2=C1C=CC=C2)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |